3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane
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Overview
Description
3-Hydroxy Ipratropium Bromide: is a quaternary ammonium compound that is chemically related to atropine. It is an anticholinergic agent used primarily as a bronchodilator to treat chronic obstructive pulmonary disease (COPD) and asthma . The compound is known for its ability to relax smooth muscles in the airways, making it easier to breathe.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Ipratropium Bromide involves the esterification of tropic acid with 8-methyl-8-(1-methylethyl)-8-azoniabicyclo[3.2.1]octan-3-ol. The reaction typically requires an acid catalyst and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 3-Hydroxy Ipratropium Bromide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Ipratropium Bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-Hydroxy Ipratropium Bromide is used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) for the quantification of related compounds .
Biology: In biological research, the compound is used to study the effects of anticholinergic agents on smooth muscle tissues and their role in respiratory diseases .
Medicine: Medically, 3-Hydroxy Ipratropium Bromide is used in inhalers and nebulizers to treat COPD and asthma. It helps to open up the airways and make breathing easier for patients .
Industry: In the pharmaceutical industry, the compound is used in the formulation of various inhalation products. It is also studied for its potential use in new drug delivery systems .
Mechanism of Action
3-Hydroxy Ipratropium Bromide works by inhibiting the action of acetylcholine on muscarinic receptors in the airways. This inhibition leads to the relaxation of smooth muscles, thereby reducing bronchospasm and facilitating easier breathing . The compound primarily targets the M3 muscarinic receptors, which are responsible for bronchoconstriction .
Comparison with Similar Compounds
Tiotropium Bromide: Another anticholinergic agent used for COPD and asthma.
Atropine: A naturally occurring anticholinergic agent with broader applications.
Glycopyrronium Bromide: Used for similar indications but with a different pharmacokinetic profile.
Uniqueness: 3-Hydroxy Ipratropium Bromide is unique due to its specific action on the M3 muscarinic receptors and its relatively short duration of action compared to other anticholinergic agents like Tiotropium Bromide . This makes it suitable for acute management of bronchospasm.
Properties
Molecular Formula |
C20H30NO4+ |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-(3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C20H29NO4/c1-13(2)21(3)15-7-8-16(21)11-18(10-15)25-20(24)19(12-22)14-5-4-6-17(23)9-14/h4-6,9,13,15-16,18-19,22H,7-8,10-12H2,1-3H3/p+1 |
InChI Key |
BZCMLRNSMNOWKA-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC(=CC=C3)O)C |
Origin of Product |
United States |
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